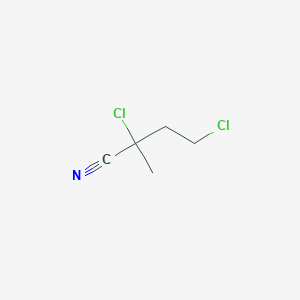
2,4-Dichloro-2-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-2-methylbutanenitrile is an organic compound with the molecular formula C5H7Cl2N It is a nitrile derivative characterized by the presence of two chlorine atoms and a methyl group attached to a butanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-2-methylbutanenitrile typically involves the chlorination of 2-methylbutanenitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CN} + \text{Cl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{Cl}_2)(\text{CH}_3)\text{CN} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-2-methylbutanoic acid.
Reduction: Formation of 2,4-dichloro-2-methylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-2-methylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-2-methylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The chlorine atoms can participate in electrophilic reactions, leading to the formation of reactive intermediates that can affect cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobutanenitrile: Similar structure but lacks the methyl group.
2,4-Dichloro-2-methylpentanenitrile: Similar structure with an additional carbon in the backbone.
2,4-Dichloro-2-methylpropanenitrile: Similar structure but with a shorter carbon chain.
Uniqueness
2,4-Dichloro-2-methylbutanenitrile is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
89215-42-9 |
|---|---|
Fórmula molecular |
C5H7Cl2N |
Peso molecular |
152.02 g/mol |
Nombre IUPAC |
2,4-dichloro-2-methylbutanenitrile |
InChI |
InChI=1S/C5H7Cl2N/c1-5(7,4-8)2-3-6/h2-3H2,1H3 |
Clave InChI |
SRWYIUOOWAXFDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCl)(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)


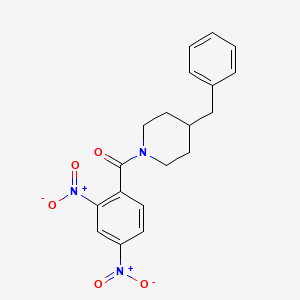
![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
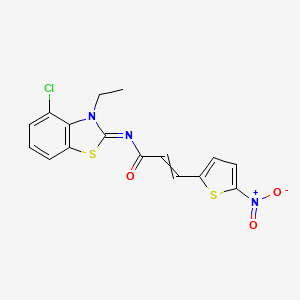
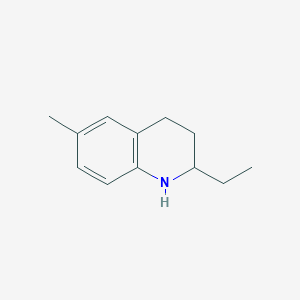
![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)
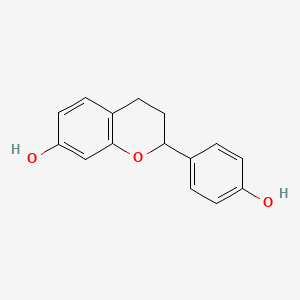
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)

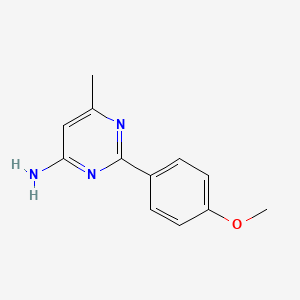
![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
![2-([1,1'-Biphenyl]-3-yl)-N-methylacetamide](/img/structure/B14151914.png)
